Koumbalone B

Description

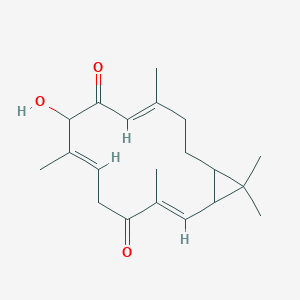

Koumbalone B is a casbane-type diterpene first isolated from Maprounea africana (Euphorbiaceae) in 1993 . Its structure features a unique variation of the casbane ring system, characterized by a pentacyclic framework with a fused dimethylcyclopropane subunit. The compound was identified through spectral methods (NMR, MS) and molecular modeling, revealing a trans-decalin core with specific hydroxyl and carbonyl substitutions . Notably, this compound is hypothesized to be an isolation artifact, as its precursor, Koumbalone A, undergoes spontaneous isomerization at room temperature during extraction . This thermal instability complicates its classification as a naturally occurring compound.

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(2E,6E,10E)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |

InChI |

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10+,13-7+,14-11+ |

InChI Key |

YHGZVLAKJHCQTC-ZMCWDFHKSA-N |

SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Isomeric SMILES |

C/C/1=C\C(=O)C(/C(=C/CC(=O)/C(=C/C2C(C2(C)C)CC1)/C)/C)O |

Canonical SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Synonyms |

koumbalone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Casbane Diterpenes

Casbane diterpenes are renowned for their structural diversity and bioactivity, particularly as protein kinase C (PKC) modulators . Below, Koumbalone B is compared to other casbane derivatives based on substituent patterns, stability, and biological relevance.

Substituent Analysis of Key Casbane Derivatives

The substituents at positions R1 and R2 on the casbane skeleton critically influence chemical reactivity and biological activity. Table 1 highlights structural differences among select casbanes:

Notes:

- This compound’s exact substituents remain tentatively assigned due to spectral complexity .

- Unlike Pekinenin A, this compound lacks a methoxy or carbonyl group, suggesting divergent biological targets .

Stability and Isolation Challenges

This compound’s formation from Koumbalone A underscores its labile nature.

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural identity and purity of Koumbalone B?

To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) for bond connectivity and stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular formula validation, and infrared (IR) spectroscopy for functional group identification. For purity, use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Document all protocols with explicit parameters (e.g., solvent systems, column types) to ensure reproducibility, adhering to guidelines for experimental rigor .

Q. How should researchers design initial pharmacological screening assays for this compound?

Prioritize in vitro assays targeting receptors or enzymes linked to the compound’s hypothesized bioactivity. Use dose-response curves (e.g., IC50/EC50 calculations) with positive and negative controls. For cytotoxicity, employ MTT assays on human cell lines. Ensure statistical power by triplicate measurements and include solvent controls to rule out vehicle interference. Reference established protocols from analogous natural product studies to validate methodological choices .

Q. What criteria should guide the selection of solvent systems for this compound extraction and purification?

Optimize solvent polarity based on the compound’s solubility profile (e.g., methanol-water gradients for polar metabolites). Validate extraction efficiency via thin-layer chromatography (TLC) and monitor purity at each step using HPLC. Avoid protic solvents if stability studies indicate degradation risks. Document solvent ratios, temperatures, and lyophilization conditions to enable replication .

Q. How can researchers effectively conduct a literature review to identify gaps in this compound research?

Use systematic review frameworks with databases (PubMed, SciFinder) and keywords (e.g., “this compound biosynthesis,” “pharmacokinetics”). Map existing studies into categories (synthesis, bioactivity, mechanisms) and apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize understudied areas, such as metabolic pathways or synergistic effects .

Q. What steps ensure ethical compliance in this compound research involving biological samples?

Obtain institutional review board (IRB) approval for human-derived samples. For animal studies, follow ARRIVE guidelines for experimental design and reporting. Include informed consent documentation for human cell lines and disclose conflicts of interest. Reference ethical frameworks from and for biomaterial usage .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound?

Apply full factorial design to test variables (e.g., catalyst concentration, temperature, reaction time). Use a 2k design (k = number of variables) to model interactions. For example, a 23 design (8 experiments) identifies optimal conditions via ANOVA. Validate predicted yields with confirmatory runs and report residuals to assess model accuracy. This approach resolves multicollinearity issues common in one-factor-at-a-time designs .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses of conflicting studies to identify variables (e.g., cell line heterogeneity, assay endpoints). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels). Use blinded analysis and orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity. Cross-reference pharmacokinetic data to rule out bioavailability discrepancies .

Q. How should researchers design mechanistic studies to elucidate this compound’s mode of action?

Employ multi-omics approaches : transcriptomics (RNA-seq) for pathway enrichment, proteomics (LC-MS/MS) for target identification, and metabolomics (NMR) for downstream effectors. Validate findings with knockout models (CRISPR/Cas9) or pharmacological inhibitors. Use time-resolved assays to capture dynamic interactions and integrate data via systems biology tools (e.g., Cytoscape) .

Q. What methodologies enhance the stability of this compound in formulation studies?

Test nanocarrier systems (liposomes, polymeric nanoparticles) for encapsulation efficiency and release kinetics. Monitor stability under accelerated conditions (40°C/75% RH) via HPLC. Apply response surface methodology (RSM) to optimize excipient ratios (e.g., surfactants, cryoprotectants). Compare degradation products with LC-MS to identify instability mechanisms .

Q. How can researchers address reproducibility challenges in this compound synthesis across laboratories?

Standardize protocols using ISO/IEC 17025 guidelines for inter-lab validation. Share detailed supplementary materials (e.g., NMR raw data, chromatograms) and participate in ring trials. Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Document deviations in electronic lab notebooks for transparency .

Q. Methodological Guidelines from Evidence

- Experimental Documentation : Follow Beilstein Journal guidelines for reproducibility, including raw data deposition and stepwise synthesis protocols .

- Statistical Rigor : Use pretest-posttest designs with control groups to minimize bias, as outlined in quasi-experimental frameworks .

- Data Contradictions : Apply systematic error analysis and replication protocols per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.